Fmoc-L-4-Bromophenylalanine
Overview
Description
Fmoc-L-4-Bromophenylalanine is a derivative of phenylalanine, an amino acid, with a bromine atom on the phenyl group and a fluorenylmethyloxycarbonyl (Fmoc) group . It appears as a white powder .
Synthesis Analysis
Fmoc-L-4-Bromophenylalanine can be synthesized using various methods. For instance, Fmoc-FFF tripeptide, containing phenylalanine residues in L or D configuration, were synthesized by lipase-catalysed reversed hydrolysis reaction between a Fmoc-amino acid and a dipeptide .
Molecular Structure Analysis
The molecular formula of Fmoc-L-4-Bromophenylalanine is C25H22BrNO4, and its molecular weight is 480.36 .
Scientific Research Applications
Biomedical Applications: Peptide-Based Hydrogels
- Scientific Field : Biomedical Research
- Application Summary : Fmoc-L-4-Bromophenylalanine is used in the synthesis of peptide-based hydrogels (PHGs), which are biocompatible materials suitable for biological, biomedical, and biotechnological applications . These applications include drug delivery and diagnostic tools for imaging .
- Methods of Application : A novel class of synthetic hydrogel-forming amphiphilic cationic peptides, referred to as series K, was proposed as a scaffold for bioprinting applications . The synthesis of six analogues of the series K, in which the acetyl group at the N-terminus is replaced by aromatic portions, such as the Fmoc protecting group or the Fmoc-FF hydrogelator, was reported . The tendency of all peptides to self-assemble and to gel in aqueous solution was investigated using a set of biophysical techniques .
- Results or Outcomes : The structural characterization pointed out that only the Fmoc-derivatives of series K keep their capability to gel . Among them, Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
General Scientific Research Applications
- Scientific Field : Chemistry and Biochemistry
- Application Summary : Fmoc-L-4-Bromophenylalanine is a chemical compound used in scientific research. It possesses diverse applications in the field, allowing for the exploration of complex reactions and molecular interactions.
- Methods of Application : The specific methods of application can vary widely depending on the particular research context. This compound is often used in the synthesis of peptides or proteins, where it can be incorporated into the peptide chain during solid-phase peptide synthesis .
- Results or Outcomes : The outcomes of these research applications can also vary widely. In general, the use of Fmoc-L-4-Bromophenylalanine can enable researchers to study the structure and function of peptides or proteins, investigate biochemical pathways, or develop new therapeutic strategies.
General Scientific Research Applications
- Scientific Field : Chemistry and Biochemistry
- Application Summary : Fmoc-L-4-Bromophenylalanine is a chemical compound used in scientific research. It possesses diverse applications in the field, allowing for the exploration of complex reactions and molecular interactions.
- Methods of Application : The specific methods of application can vary widely depending on the particular research context. This compound is often used in the synthesis of peptides or proteins, where it can be incorporated into the peptide chain during solid-phase peptide synthesis .
- Results or Outcomes : The outcomes of these research applications can also vary widely. In general, the use of Fmoc-L-4-Bromophenylalanine can enable researchers to study the structure and function of peptides or proteins, investigate biochemical pathways, or develop new therapeutic strategies.
Safety And Hazards
Fmoc-L-4-Bromophenylalanine should not be released into the environment . In case of accidental release, personal protective equipment should be used, and adequate ventilation should be ensured . In case of skin contact, wash off with soap and plenty of water. If inhaled, move the victim into fresh air .
properties
IUPAC Name |
(2S)-3-(4-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrNO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBAVBWXRDHONF-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-4-Bromophenylalanine | |
CAS RN |
198561-04-5 | |
Record name | Fmoc-L-4-bromophenylalanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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